molecular formula C9H20N2O3 B1278379 tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate CAS No. 208577-84-8

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Cat. No.: B1278379
CAS No.: 208577-84-8
M. Wt: 204.27 g/mol
InChI Key: CEBBCRUTQUIXBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves several steps:

Chemical Reactions Analysis

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves its role as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is unique due to its stability and ease of removal as a protecting group. Similar compounds include:

Biological Activity

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a carbamate compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Chemical Formula : C10_{10}H21_{21}N2_{2}O3_{3}
  • Molecular Weight : 201.29 g/mol
  • CAS Number : 122734-32-1

The biological activity of this compound primarily stems from its function as a protecting group for amines. This compound can form stable carbamate linkages, allowing for selective protection and subsequent deprotection under mild conditions. This property is particularly useful in multi-step organic syntheses where the controlled release of functional groups is required .

Biological Applications

  • Synthesis of Biologically Active Compounds :
    • It is utilized in the synthesis of phosphatidyl ethanolamines, which are important in cell membrane structure and function.
    • The compound serves as a precursor in developing pharmaceuticals, particularly in drug delivery systems due to its stability and reactivity .
  • Enzyme Interaction :
    • Research indicates that this compound can interact with various enzymes, potentially acting as an inhibitor or modulator. Its structural features allow it to influence enzyme kinetics and stability .

Study 1: Enzymatic Kinetic Resolution

A study investigated the enzymatic kinetic resolution of similar carbamate compounds using lipase-catalyzed transesterification reactions. The findings highlighted the importance of structural modifications in enhancing the efficacy of such compounds in biological systems .

Study 2: Pharmacological Evaluation

In a pharmacological context, this compound was evaluated for its potential as a drug delivery agent. Results indicated that its ability to form stable linkages could facilitate the targeted release of therapeutic agents, improving bioavailability and reducing side effects .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionApplications
tert-Butyl (2-(methylamino)ethyl)carbamateModerateProtecting group for aminesDrug synthesis
tert-Butyl (2-(hydroxyethyl)phenylcarbamateHighEnzyme inhibitionPharmaceutical development
tert-Butyl (2-aminoethyl)carbamateLowBasic amine functionalityOrganic synthesis

Toxicity and Safety Profile

According to computational toxicity databases, this compound exhibits low toxicity levels when used appropriately. However, further studies are required to fully understand its safety profile in clinical applications .

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7-12/h10,12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBBCRUTQUIXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448807
Record name tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208577-84-8
Record name tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate
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